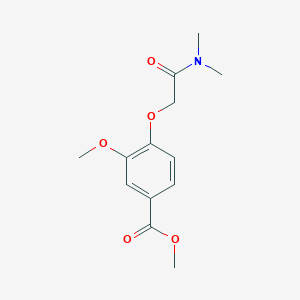
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate
概要
説明
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(dimethylamino)-2-oxoethoxy)-3-carboxybenzoate.
Reduction: Formation of 4-(2-(dimethylamino)-2-hydroxyethoxy)-3-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the oxoethoxy group, making it less versatile in chemical reactions.
Methyl 3-methoxybenzoate: Lacks the dimethylamino and oxoethoxy groups, resulting in different chemical properties and applications.
4-(Dimethylamino)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is unique due to the presence of both the dimethylamino and oxoethoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C13H17NO5/c1-14(2)12(15)8-19-10-6-5-9(13(16)18-4)7-11(10)17-3/h5-7H,8H2,1-4H3 |
InChIキー |
VESZOGFONIDODI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














